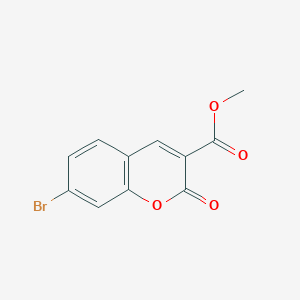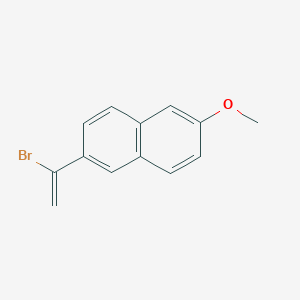
methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of methyl 2-oxo-2H-chromene-3-carboxylate. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 7-amino or 7-thio derivatives.
Reduction: Formation of 7-bromo-2-hydroxy-2H-chromene-3-carboxylate.
Oxidation: Formation of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
科学的研究の応用
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group at the 4th position, which alters its chemical properties and applications.
7-Diethylamino-3-formylcoumarin: Contains a diethylamino group, which significantly changes its electronic properties and uses.
The presence of the bromine atom in this compound makes it unique, as it imparts distinct reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C11H7BrO4 |
|---|---|
分子量 |
283.07 g/mol |
IUPAC名 |
methyl 7-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7BrO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3 |
InChIキー |
DALMMVWBEMJUMG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)








